2-Amino-1-(2-ethoxyphenyl)ethanol
Description
2-Amino-1-(2-ethoxyphenyl)ethanol is a β-amino alcohol derivative featuring an ethoxy-substituted phenyl ring attached to an ethanolamine backbone. These compounds typically exhibit varied physicochemical and pharmacological behaviors depending on substituent effects. For instance, electron-donating groups like ethoxy or methoxy enhance solubility, while halogens (e.g., fluorine) or lipophilic groups (e.g., trifluoromethyl) modulate receptor binding and metabolic stability .
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-amino-1-(2-ethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H15NO2/c1-2-13-10-6-4-3-5-8(10)9(12)7-11/h3-6,9,12H,2,7,11H2,1H3 |
InChI Key |
NFSYVZYMBCQDHE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(CN)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The table below compares key structural analogs of 2-aminoethanol derivatives, highlighting substituent effects, molecular properties, and applications:
Key Observations:
Substituent Effects :
- Methoxy/Ethoxy Groups : Increase hydrophilicity (e.g., XLogP3 = 0.1 for 2,4-dimethoxy derivative) and are common in drug intermediates .
- Halogens (F, Cl) : Improve metabolic stability and binding affinity in bioactive molecules .
- Trifluoromethyl : Enhances lipophilicity and bioavailability, often used in CNS-targeting drugs .
Physicochemical Properties :
- Polar substituents (e.g., -OH, -OCH3) reduce logP values, favoring aqueous solubility.
- Bulky groups (e.g., trifluoromethyl) increase molecular weight and logP, impacting membrane permeability .
Applications: Pharmaceuticals: 2,5-Dimethoxy and 2,4-dimethoxy derivatives serve as reference standards or intermediates .
Preparation Methods
Reduction of 2-Ethoxyphenylacetone Precursors
A common and effective approach to synthesize this compound involves the reduction of the corresponding ketone precursor, 2-ethoxyphenylacetone, or related α-keto compounds. This method typically proceeds via:
- Step 1: Preparation of 2-ethoxyphenylacetone or its derivatives through standard aromatic substitution or acetylation reactions.
- Step 2: Selective reduction of the ketone group to the corresponding amino alcohol using reducing agents.
Reducing agents and conditions:
- Sodium borohydride (NaBH4) in alcoholic solvents (ethanol or methanol) is widely used for the reduction of ketones to alcohols, often followed by amination steps to introduce the amino group.
- Catalytic hydrogenation using metal catalysts such as palladium or platinum on carbon under hydrogen atmosphere can also be employed for simultaneous reduction and amination, providing high yields and stereoselectivity.
- Chiral reducing agents or catalysts may be used to control stereochemistry, yielding enantiomerically enriched products.
This approach is supported by analogous syntheses of related compounds such as 2-amino-1-(2-methoxyphenyl)ethanol, where reduction of 2-methoxyphenylacetone with NaBH4 in THF/H2O mixtures at low temperatures yielded the amino alcohol with good stereochemical control and yields around 80-85%.
Epoxide Ring-Opening of 2-Ethoxyphenyl-Substituted Epoxides
Another method involves the regio- and stereoselective ring-opening of epoxides derived from 2-ethoxyphenyl-substituted epoxides:
- Epoxides are prepared by epoxidation of the corresponding styryl or vinyl precursors.
- Ring-opening is performed using nucleophiles such as sodium azide (NaN3), followed by reduction of the azido group to the amino group.
- This method allows for high regio- and stereoselectivity, producing enantiopure amino alcohols.
This strategy has been demonstrated for related aromatic amino alcohols, where epoxide ring-opening with sodium azide followed by reduction yielded enantiopure 1,2-amino alcohols with excellent enantiomeric excess (>95% ee).
Biocatalytic and Enzymatic Cascades
Recent advances include enzymatic cascades converting renewable starting materials into chiral amino alcohols:
- Starting from l-phenylalanine or related amino acids, multi-enzyme cascades involving deamination, oxidation, and transamination steps produce enantiopure amino alcohols.
- Alcohol dehydrogenases, transaminases, and amine dehydrogenases are employed in one-pot or sequential reactions.
- These methods offer high atom economy, sustainability, and excellent stereochemical control.
Though specific to phenyl-substituted amino alcohols, these biocatalytic methods provide a promising green alternative for synthesizing this compound analogs.
Detailed Reaction Conditions and Yields
| Preparation Method | Key Reagents & Catalysts | Solvent(s) | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Reduction of 2-ethoxyphenylacetone | NaBH4, EtOH/H2O | THF/EtOH/H2O | 0 to RT | 80-85 | Controlled addition of NaBH4 at low temp; followed by amination or hydrogenation |
| Catalytic hydrogenation | Pd/C or Pt/C, H2 | MeOH or EtOH | 10-40 | >85 | High purity and yield; suitable for scale-up; stereoselective with chiral catalysts |
| Epoxide ring-opening with NaN3 | NaN3, then reduction (e.g., PPh3 or H2) | THF, acetone | 0 to RT | 75-90 | Regio- and stereoselective; yields enantiopure amino alcohols |
| Enzymatic cascade from l-phenylalanine | ADH, AmDH, ω-transaminase, cofactors | Aqueous buffer | 25-37 | 70-90 | Sustainable, high enantiomeric excess; multi-step cascade in one or two pots |
Research Findings and Analysis
Selectivity and Stereochemistry: The use of chiral reducing agents or enzymatic catalysts ensures high enantiomeric excess (>95%) in the final amino alcohol product, critical for pharmaceutical and fine chemical applications.
Industrial Viability: Catalytic hydrogenation methods using Raney nickel or noble metal catalysts combined with borohydride additives have been patented for related compounds, demonstrating scalability, cost-effectiveness, and environmental benefits such as low wastewater generation.
Green Chemistry Approaches: Enzymatic cascades from renewable amino acid feedstocks represent a cutting-edge approach, offering atom economy and mild reaction conditions, aligning with sustainable chemistry goals.
Purification: Crystallization from ethanol or ethyl acetate/hexane mixtures is commonly used to isolate the pure amino alcohol, with yields typically above 80% and high purity confirmed by NMR and HPLC analyses.
Summary Table of Preparation Methods for this compound
| Method Type | Advantages | Limitations | Typical Yield | Stereochemical Control |
|---|---|---|---|---|
| Chemical Reduction | Simple, high yield, scalable | Requires careful control of temp | 80-85% | Moderate to high |
| Catalytic Hydrogenation | High purity, industrially viable | Catalyst cost, hydrogen handling | >85% | High (with chiral catalysts) |
| Epoxide Ring-Opening | High regio- and stereoselectivity | Multi-step, azide handling | 75-90% | Excellent |
| Enzymatic Cascade | Sustainable, mild conditions | Enzyme availability, cost | 70-90% | Excellent (>99% ee) |
Q & A
Q. What are the established synthetic routes for 2-Amino-1-(2-ethoxyphenyl)ethanol, and how can purity be optimized?
A common method involves reducing nitro precursors (e.g., 1-(2-ethoxy-6-nitrophenyl)ethanone) using sodium borohydride or catalytic hydrogenation (Pd/C). Post-reduction purification via recrystallization (ethanol/water) or column chromatography (silica gel, chloroform/methanol) is critical to achieve >98% purity. Contaminants like unreacted starting materials or byproducts (e.g., over-reduced amines) must be monitored using HPLC or TLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : H and C NMR confirm structural integrity, with diagnostic peaks for the ethoxy group (δ ~1.3–1.5 ppm for CH, δ ~4.0 ppm for OCH) and ethanolamine moiety (δ ~3.5–3.8 ppm for CHOH).
- FT-IR : Key absorptions include O-H (3200–3500 cm), N-H (3300 cm), and C-O (1250 cm).
- Mass Spectrometry : ESI-MS or EI-MS validates molecular weight (e.g., [M+H] at m/z 196.1) .
Q. What safety precautions are required when handling this compound?
While specific toxicological data are limited, standard precautions apply:
- Use PPE (gloves, goggles) to avoid inhalation/contact (P261, P262).
- Store in inert atmospheres (N or Ar) at 2–8°C to prevent oxidation.
- Dispose of waste via approved protocols for aromatic amines .
Q. How can crystallographic data resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction using SHELXL or similar software confirms bond lengths, angles, and stereochemistry. For example, the ethanolamine chain’s torsion angles and ethoxy group orientation can be validated against calculated DFT models .
Q. What solvents are compatible with this compound for reaction design?
The compound is soluble in polar solvents (ethanol, DMF, DMSO) but insoluble in hydrocarbons. Compatibility with ethyl acetate, acetone, and methanol makes it suitable for SN2 reactions or reductive aminations .
Advanced Research Questions
Q. How can enantiomeric separation be achieved for chiral derivatives of this compound?
Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) or enzymatic resolution (lipases or acylases) can isolate enantiomers. Optical purity (>98% ee) is confirmed via polarimetry or chiral shift reagents in F NMR .
Q. What strategies mitigate data contradictions between experimental and computational spectral results?
Discrepancies in NMR chemical shifts may arise from solvent effects or proton exchange. Use deuterated DMSO for slow-exchange conditions and compare with DFT simulations (B3LYP/6-311+G(d,p)) to validate assignments. Cross-check with IR and MS data to resolve ambiguities .
Q. How does the ethoxy substituent influence the compound’s reactivity in nucleophilic reactions?
The electron-donating ethoxy group enhances aromatic ring activation, favoring electrophilic substitution at the para position. Kinetic studies (e.g., competition experiments with nitrobenzene derivatives) quantify this effect, with Hammett σ values correlating with reaction rates .
Q. What are the stability profiles of this compound under varying pH and temperature?
Accelerated stability testing (40°C/75% RH for 6 months) shows degradation via oxidation (HPLC monitoring). Buffered solutions (pH 4–6) maximize stability, while alkaline conditions promote ethanolamine chain hydrolysis .
Q. How can computational modeling predict biological activity or metabolic pathways for this compound?
Molecular docking (AutoDock Vina) with cytochrome P450 enzymes identifies potential metabolites (e.g., O-deethylation products). MD simulations (AMBER) assess binding affinity to hypothetical targets, guiding SAR studies for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
